molecular formula C50H68N8O13 B14904022 Rivulariapeptolides 988

Rivulariapeptolides 988

Cat. No.: B14904022
M. Wt: 989.1 g/mol
InChI Key: VOJZQYLSWQMIAF-NDQLRFAVSA-N
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Description

Rivulariapeptolides 988 is a member of the rivulariapeptolide family, which are specialized metabolites known for their potent biological activities. These compounds are identified as serine protease inhibitors with nanomolar potency, making them significant in the field of drug discovery and chemical biology .

Chemical Reactions Analysis

Types of Reactions

Rivulariapeptolides 988 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions vary depending on the desired outcome and the functional groups present in the molecule .

Major Products Formed

The major products formed from these reactions are typically modified derivatives of this compound, which may exhibit different biological activities and properties .

Mechanism of Action

Rivulariapeptolides 988 exerts its effects by inhibiting serine proteases, which are enzymes that play a crucial role in various biological processes. The compound binds to the active site of the protease, preventing it from interacting with its natural substrates. This inhibition disrupts the protease’s normal function, leading to downstream effects on the biological pathways it regulates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rivulariapeptolides 988 include other members of the rivulariapeptolide family and other serine protease inhibitors such as:

Uniqueness

This compound is unique due to its high potency as a serine protease inhibitor and its specific structural features that differentiate it from other similar compounds. Its discovery through native metabolomics highlights its potential for drug discovery and chemical biology studies .

Properties

Molecular Formula

C50H68N8O13

Molecular Weight

989.1 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-1-butanoylpyrrolidine-2-carboxamide

InChI

InChI=1S/C50H68N8O13/c1-8-14-38(61)57-24-13-17-35(57)44(64)54-41(28(5)59)46(66)55-42-29(6)71-50(70)40(27(3)4)53-45(65)36(25-31-18-20-32(60)21-19-31)56(7)49(69)37(26-30-15-11-10-12-16-30)58-39(62)23-22-34(48(58)68)52-43(63)33(9-2)51-47(42)67/h9-12,15-16,18-21,27-29,34-37,39-42,59-60,62H,8,13-14,17,22-26H2,1-7H3,(H,51,67)(H,52,63)(H,53,65)(H,54,64)(H,55,66)/b33-9-/t28-,29-,34+,35+,36+,37+,39-,40+,41+,42+/m1/s1

InChI Key

VOJZQYLSWQMIAF-NDQLRFAVSA-N

Isomeric SMILES

CCCC(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]2[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N3[C@@H](CC[C@@H](C3=O)NC(=O)/C(=C/C)/NC2=O)O)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)C(C)C)C

Canonical SMILES

CCCC(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC2C(OC(=O)C(NC(=O)C(N(C(=O)C(N3C(CCC(C3=O)NC(=O)C(=CC)NC2=O)O)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)C(C)C)C

Origin of Product

United States

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